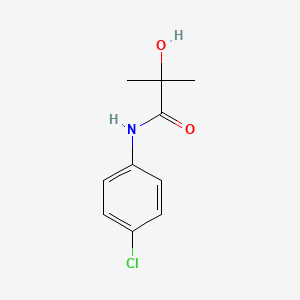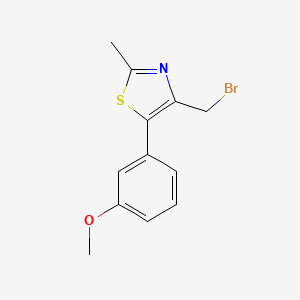
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a methyl group attached to the thiazole ring
Méthodes De Préparation
The synthesis of 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methylthiazole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of 3-methoxyphenyl and the corresponding bromo-substituted thiazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or aryl-alkyne derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole include:
4-(Chloromethyl)-5-(3-methoxyphenyl)-2-methylthiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-2-methylthiazole: Similar structure but with a methoxy group at the para position of the phenyl ring.
4-(Bromomethyl)-5-(3-hydroxyphenyl)-2-methylthiazole: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H12BrNOS |
|---|---|
Poids moléculaire |
298.20 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-(3-methoxyphenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNOS/c1-8-14-11(7-13)12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
RYTFGGNKPZYEFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C2=CC(=CC=C2)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)
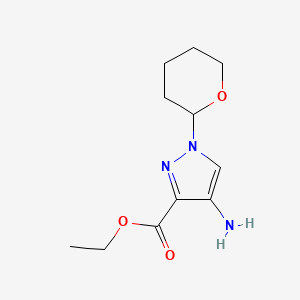

![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
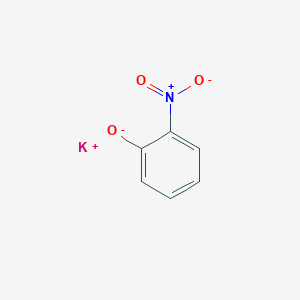
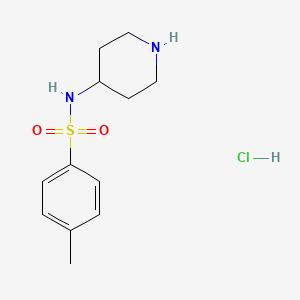
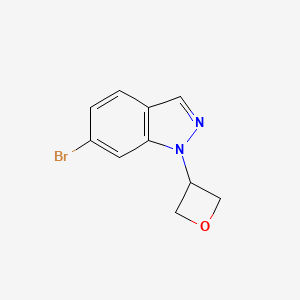
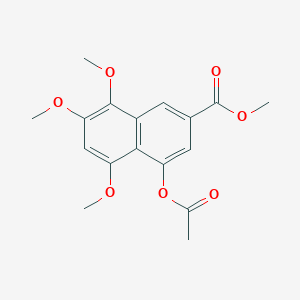
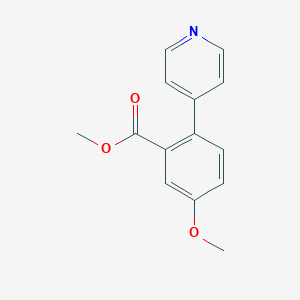
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
